Dicyclopentadienyltitanium
Overview
Description
Dicyclopentadienyltitanium, also known as bis(cyclopentadienyl)titanium, is an organometallic compound with the formula (C₅H₅)₂Ti. It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl anions (C₅H₅⁻) bound to a central titanium atom. This compound is notable for its applications in catalysis, polymerization, and as a precursor to other titanium-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentadienyltitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{NaCl} ] The resulting this compound dichloride can be further reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming titanium dioxide (TiO₂) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂).
Reduction: Lower oxidation state titanium compounds.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Dicyclopentadienyltitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: this compound derivatives are being investigated for their potential anticancer properties.
Industry: It is used in the production of high-performance materials, including ceramics and coatings.
Mechanism of Action
The mechanism by which dicyclopentadienyltitanium exerts its effects is primarily through its ability to coordinate with other molecules and catalyze reactions. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as polymerization or oxidation reactions.
Comparison with Similar Compounds
Dicyclopentadienylzirconium: Similar in structure but with zirconium as the central metal.
Dicyclopentadienylhafnium: Similar in structure but with hafnium as the central metal.
Titanocene Dichloride: A closely related compound with two chloride ligands instead of cyclopentadienyl ligands.
Uniqueness: Dicyclopentadienyltitanium is unique due to its specific catalytic properties and stability. Compared to its zirconium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in both academic and industrial research.
Properties
IUPAC Name |
cyclopenta-1,3-diene;titanium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYEWKSBIWTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925780 | |
Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-29-0 | |
Record name | Titanocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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